N-[3-(2-Amino-4-fluorophenoxy)propyl]-N,N-dimethylamine
Overview
Description
“N-[3-(2-Amino-4-fluorophenoxy)propyl]-N,N-dimethylamine” is a chemical compound with the molecular formula C11H17FN2O and a molecular weight of 212.27 . It is a specialty product used in proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C11H17FN2O/c1-14(2)6-3-7-15-11-5-4-9(13)8-10(11)12/h4-5,8H,3,6-7,13H2,1-2H3 . This indicates that the molecule consists of a fluorophenoxy group attached to a propyl chain, which is further connected to a dimethylamine group .Scientific Research Applications
Radiopharmaceutical Synthesis
The synthesis of compounds like 2-(4-[18F]fluorophenoxy)-N,N-dimethylbenzylamine, using no-carrier-added (n.c.a.) 4-[18F]fluorophenol, demonstrates the potential of incorporating the 4-[18F]fluorophenoxy moiety into radiopharmaceuticals. Although the in vitro binding assays showed low affinity towards monoamine transporters, the methodology opens avenues for developing novel radiotracers for imaging purposes, such as those targeting the serotonin reuptake transporter sites (SERT) (Stoll et al., 2004).
Fluorescence Studies
The development of an unnatural amino acid based on the solvatochromic fluorophore 4-N,N-dimethylamino-1,8-naphthalimide (4-DMN) for studying protein-protein interactions showcases the utility of N,N-dimethylamine derivatives in fluorescence-based applications. This compound exhibits "switch-like" emission properties and provides a tool for investigating dynamic protein interactions with improved chemical stability and synthetic accessibility (Loving & Imperiali, 2008).
Corrosion Inhibition
Benzothiazole derivatives incorporating the N,N-dimethylamino group have been studied for their corrosion inhibiting effects against steel in acidic solutions. These compounds demonstrate higher inhibition efficiencies and stability, suggesting their potential as effective corrosion inhibitors in industrial applications (Hu et al., 2016).
Organic Synthesis and Molecular Docking
N,N-Dimethylamine derivatives have been synthesized and investigated for their potential as cyclooxygenase-2 (COX-2) inhibitors, with structural analysis conducted through X-ray crystallography and molecular docking studies. Although one specific compound showed no inhibition potency for COX enzymes, the approach underscores the utility of these derivatives in drug development and molecular interaction studies (Al-Hourani et al., 2016).
The development of fluoroalkyl amino reagents for introducing the fluoro(trifluoromethoxy)methyl group onto arenes and heterocycles highlights the role of N,N-dimethylamine derivatives in facilitating Vilsmeier-type acylations and the synthesis of fluorinated pyrazoles. This work is crucial for creating building blocks for medicinal and agricultural chemistry (Schmitt et al., 2017).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-[3-(dimethylamino)propoxy]-5-fluoroaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17FN2O/c1-14(2)6-3-7-15-11-5-4-9(12)8-10(11)13/h4-5,8H,3,6-7,13H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFDKSRVEHSTBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=C(C=C(C=C1)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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